Methyl 2-amino-4-methyloxazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Methyl 2-amino-4-methyloxazole-5-carboxylate has been utilized in enantioselective synthesis. Specifically, it was synthesized with high optical purity through a Pd-catalyzed amide coupling with vinyl triflate followed by oxazole formation. The oxazole subunit positional isomer was obtained without racemization, highlighting its potential in creating specific isomers in complex macrocyclic azole peptides (Magata et al., 2017).
Molecular Cocrystal Studies
In crystal engineering, the compound has contributed to understanding intermolecular associations. For instance, three adduct structures of 2-amino-5-chlorobenzooxazole were prepared and studied using single-crystal X-ray techniques, providing insights into the spatial differences between constituent non-hydrogen atoms in hydrogen-bonding associations (Lynch et al., 2000).
Synthesis of Complex Oxazoles
The compound also plays a role in the synthesis of more complex oxazoles, such as the natural products siphonazoles A and B. It was used in the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a building block in the total synthesis of these unique natural products (Zhang & Ciufolini, 2009).
Amino-acid Conjugation Studies
This compound has been used in studying amino-acid conjugates of haptens. This involved the reaction of the compound with methylamine, and coupling with 2-phenyloxazole-4-carboxylic acid, leading to the synthesis and characterization of several crystalline conjugates (Benoiton et al., 2009).
Properties
IUPAC Name |
methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMIXLXCTUACQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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